Thermodynamic Stability Advantage: Lower Heat of Hydrogenation vs. (Z)-Isomer and 1-Pentene
The (E)-isomer is thermodynamically more stable than its (Z)-counterpart, as quantified by a 16.2 kJ/mol lower heat of hydrogenation. This stability is also greater than that of the terminal alkene 1-pentene. [1]
| Evidence Dimension | Heat of Hydrogenation (ΔrH°) |
|---|---|
| Target Compound Data | -114.2 kJ/mol (-27.29 ± 0.1 kcal/mol) |
| Comparator Or Baseline | (Z)-4,4-dimethyl-2-pentene: -130.4 ± 0.4 kJ/mol; 1-Pentene: -126.0 kJ/mol |
| Quantified Difference | 16.2 kJ/mol lower (more stable) than the (Z)-isomer; 11.8 kJ/mol lower than 1-pentene |
| Conditions | Liquid phase, cyclohexane solvent, 298 K [1][2] |
Why This Matters
This data allows researchers to predict reaction energetics and equilibrium positions in hydrogenation or isomerization studies, ensuring selection of the most stable stereoisomer for specific transformations.
- [1] Rogers, D. W., & Dejroongruang, K. (1989). Enthalpies of hydrogenation of the dimethylpentenes, ethylpentenes, methylbutene, and trimethylbutene. *The Journal of Chemical Thermodynamics*, 21(11), 1115-1120. View Source
- [2] National Institute of Standards and Technology (NIST). (n.d.). 2-Pentene, 4,4-dimethyl-, (Z)-. NIST Chemistry WebBook, SRD 69. View Source
